molecular formula C13H14N2O B053182 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- CAS No. 118976-89-9

9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-

Cat. No. B053182
M. Wt: 214.26 g/mol
InChI Key: FEZWDCOULILNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is a compound with potential applications in scientific research. It belongs to the class of acridine derivatives and has been studied for its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is not fully understood. However, it is believed to act by intercalating into DNA and RNA, causing structural changes that interfere with their normal function. It has also been shown to inhibit enzymes such as topoisomerase and DNA polymerase.

Biochemical And Physiological Effects

9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. It has also been shown to have anti-inflammatory properties and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. It is also relatively easy to synthesize and has been shown to have a range of biological activities. However, one limitation is its potential toxicity, which must be carefully controlled in lab experiments.

Future Directions

There are many potential future directions for research on 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested as a potential treatment for viral infections such as COVID-19. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.

Synthesis Methods

The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- involves the reaction of 9-aminoacridine with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential fluorescent probe for DNA and RNA detection.

properties

CAS RN

118976-89-9

Product Name

9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroacridin-9-yl)hydroxylamine

InChI

InChI=1S/C13H14N2O/c16-15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7,16H,2,4,6,8H2,(H,14,15)

InChI Key

FEZWDCOULILNQI-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NO

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NO

Other CAS RN

118976-89-9

synonyms

9-hydroxylamine-1,2,3,4-tetrahydroacridine
hydroxylamine-THA
THA-hydroxylamine

Origin of Product

United States

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